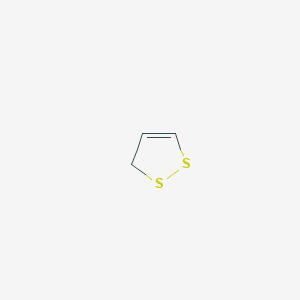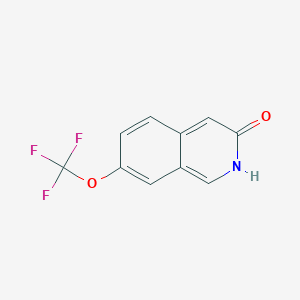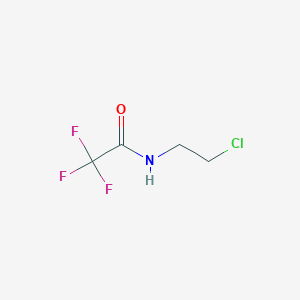![molecular formula C11H20O2Si B8566651 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one](/img/structure/B8566651.png)
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one
Descripción general
Descripción
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pentynone backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the alkyne and ketone functionalities .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the production rate .
Análisis De Reacciones Químicas
Types of Reactions
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for desilylation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of hydroxyl derivatives after desilylation.
Aplicaciones Científicas De Investigación
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of bioactive molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of intermediates for drug candidates.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one involves its ability to act as a protecting group for hydroxyl functionalities, thereby preventing unwanted side reactions during synthetic procedures. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. This compound also participates in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 5-((Tert-butyldimethylsilyl)oxy)pentanal
- (Tert-butyldimethylsilyloxy)acetaldehyde
- 3-(Tert-butyldimethylsiloxy)propionaldehyde .
Uniqueness
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is unique due to its combination of an alkyne and ketone functionality, which provides a versatile platform for further chemical modifications. The presence of the tert-butyldimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H20O2Si |
|---|---|
Peso molecular |
212.36 g/mol |
Nombre IUPAC |
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one |
InChI |
InChI=1S/C11H20O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h9H2,1-6H3 |
Clave InChI |
OGOAKANIFXVUAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C#CCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol](/img/structure/B8566570.png)


![4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B8566597.png)
![N-[4-(1,1-Dimethylethyl)phenyl]-5-methylisoxazol-4-yl-carboxamide](/img/structure/B8566600.png)
![2-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}-1-phenylethan-1-one](/img/structure/B8566608.png)




![3-[2-(Tert-butylamino)ethyl]oxazolidin-2-one](/img/structure/B8566643.png)
![1-(p-Fluorophenyl)-4-[(4-aminophenyl)methyl]piperazine](/img/structure/B8566663.png)
![1-[(2-Chlorophenyl)amino]acetone](/img/structure/B8566670.png)

